molecular formula C29H34O7 B560662 Apogossypol CAS No. 66389-74-0

Apogossypol

Cat. No.: B560662
CAS No.: 66389-74-0
M. Wt: 494.6 g/mol
InChI Key: DDVSMQNLYHXDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC736630: is a Bcl-2 antagonist that plays a crucial role in apoptosis regulation in cancer and leukemia. Altered expression of Bcl-2 family proteins contributes to malignant cell expansion and chemoresistance .

Preparation Methods

    Synthetic Routes: NSC736630 is a semisynthetic derivative of natural product . It is obtained by eliminating two reactive aldehydes from gossypol.

    Reaction Conditions: The compound is orally active and mimics endogenous BH3 peptide-containing antagonists.

    Industrial Production: Details on large-scale industrial production methods are not widely available.

Chemical Reactions Analysis

    Reactivity: NSC736630 undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For instance, it can react with nucleophiles or undergo redox reactions.

    Major Products: The products formed vary based on the reaction type and conditions.

Scientific Research Applications

NSC736630 has diverse applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

66389-74-0

Molecular Formula

C29H34O7

Molecular Weight

494.6 g/mol

IUPAC Name

methanol;3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol

InChI

InChI=1S/C28H30O6.CH4O/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;1-2/h7-12,29-34H,1-6H3;2H,1H3

InChI Key

DDVSMQNLYHXDSK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

More specifically, the gossypol acetic acid 1 (5 g, 8.65 mmol) in 50 ml of 40% NaOH was heated under nitrogen at 90° C. for 3.5 hours in the dark. The reaction mixture was cooled and poured slowly onto ice (300 ml) and concentrated H2SO4 (35 ml) mixture to form white precipitation. The precipitation was filtered, washed with water and dried to afford apogossypol (3.8 g, 95%) as a white solid. 1H NMR (CDCl3 δ 7.61 (s, 2H), 7.50 (s, 2H), 5.93 (s, 2H), 5.27 (s, 2H), 5.13 (s, 2H), 3.88 (m, 2H), 2.12 (s, 6H), 1.55 (d, J=5.5 Hz, 12H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.